UNII-JRC6A3N4QM

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The exploration of chemical compounds, particularly those involving transition metals, offers profound insights into synthesis techniques, molecular structures, chemical reactions, and properties. Such compounds exhibit a variety of physical and chemical behaviors useful in numerous applications, including catalysis, magnetic materials, and potential use in nuclear fuels.

Synthesis Analysis

The synthesis of complex compounds often involves reactions under controlled conditions to form targeted molecular structures with specific properties. For example, the synthesis of tetranuclear Cu(II) compounds derived from N,N'-ethylenebis(3-ethoxysalicylaldimine) showcases techniques to create structures with significant magnetic properties (Nayak et al., 2006).

Molecular Structure Analysis

The molecular structures of synthesized compounds are crucial for understanding their properties and functions. Studies reveal detailed configurations, such as the mononuclear and tetranuclear structures in compounds derived from hexadentate Schiff base ligands, offering insights into the arrangement and coordination of metal ions and ligands (Nayak et al., 2006).

Chemical Reactions and Properties

Chemical properties of compounds, including reactivity and stability, are influenced by their molecular structure. The interaction between metal centers in compounds, as seen in the weak antiferromagnetic coupling in tetranuclear systems, illustrates the complex interplay of structural features and magnetic properties (Nayak et al., 2006).

Physical Properties Analysis

The physical properties, such as magnetism, are directly tied to the molecular and electronic structures of compounds. For instance, variable-temperature magnetic susceptibility measurements provide insights into the magnetic behavior of compounds, revealing interactions between metal ions (Nayak et al., 2006).

Chemical Properties Analysis

The chemical properties, including oxidation states, reactivity with other substances, and catalytic activities, are integral for understanding the potential applications of complex compounds. For example, uranium mononitride (UN) synthesis involves specific chemical reactions aimed at producing nuclear fuel with accident-tolerant features (Silva et al., 2015).

科学研究应用

药物研究

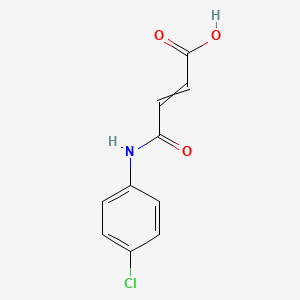

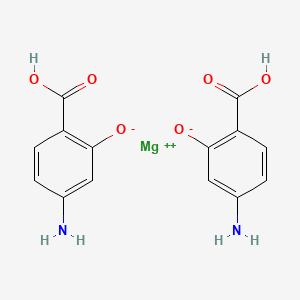

氯己定二葡糖酸盐杂质N用于药物研究,用于识别和分离各种应力下的氯己定二葡糖酸盐(CHG)溶液中的杂质 {svg_1}. 每个CHG杂质的结构分配涉及从HPLC-MS数据中进行初步鉴定,然后合成相应的标准品 {svg_2}.

降解研究

报道了通过热、光和低pH值系统性应力的CHG溶液的降解研究,并鉴定了由此产生的杂质,并对其进行了近似定量 {svg_3}. 提出了对CHG溶液施加的每组应力条件的降解机制 {svg_4}.

质量保证

该化合物在氯己定的质量保证中起着至关重要的作用。 控制氯己定活性药物成分和凝胶产品中的4-氯苯胺杂质非常重要 {svg_5}.

口腔抗菌剂

氯己定二葡糖酸盐杂质N用作口腔抗菌剂 {svg_6}. 它是杀菌漱口水中的活性成分 {svg_7}.

抗菌剂

该化合物还用作抗菌剂 {svg_8}. 它用于宠物洗发水、手术润滑剂和湿巾以及洗手液等产品 {svg_9}.

皮肤消毒

属性

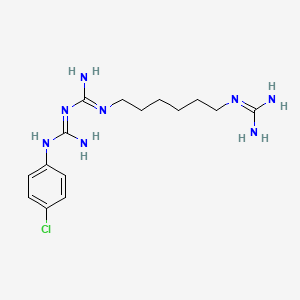

IUPAC Name |

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-(diaminomethylideneamino)hexyl]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25ClN8/c16-11-5-7-12(8-6-11)23-15(20)24-14(19)22-10-4-2-1-3-9-21-13(17)18/h5-8H,1-4,9-10H2,(H4,17,18,21)(H5,19,20,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCPTPJOWXCZFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N)N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)N)N)/N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152504-10-4 |

Source

|

| Record name | Chlorhexidine guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152504104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLORHEXIDINE GUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRC6A3N4QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)

![(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1142088.png)